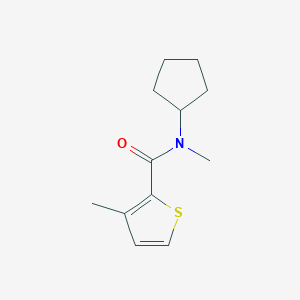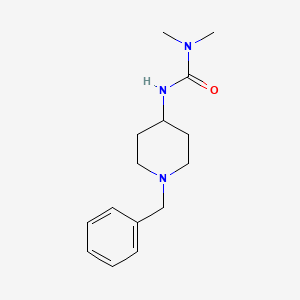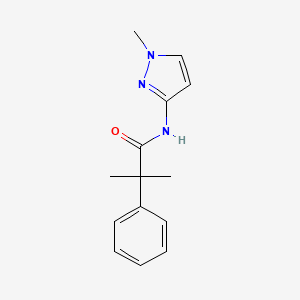
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide, also known as CEP-28122, is a chemical compound that belongs to the pyrrole class of organic compounds. It has been widely studied due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuroinflammation. This compound acts as a negative allosteric modulator of mGluR5, which means it reduces the activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, which are involved in neuroinflammation. It can also increase the production of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means it can be used to study the physiological and pathological roles of this receptor. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not water-soluble, which means it needs to be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. This can affect the biological activity of the compound and may cause toxicity in some cell types.
Orientations Futures
There are several future directions for the study of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological diseases such as Huntington's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. Another direction is to study its effects on other mGluR subtypes and their potential therapeutic applications. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.
Propriétés
IUPAC Name |
4-chloro-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIFNZNDLPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)





